

# Application Notes and Protocols for AZ-5104 in Xenograft Mouse Models

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## Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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## Introduction

**AZ-5104** is an active, demethylated metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a potent, irreversible inhibitor of EGFR, including sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1][3] **AZ-5104** also shows activity against wild-type EGFR.[3][4] These characteristics make **AZ-5104** a valuable tool for preclinical cancer research, particularly in the context of non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. This document provides detailed application notes and protocols for the use of **AZ-5104** in xenograft mouse models.

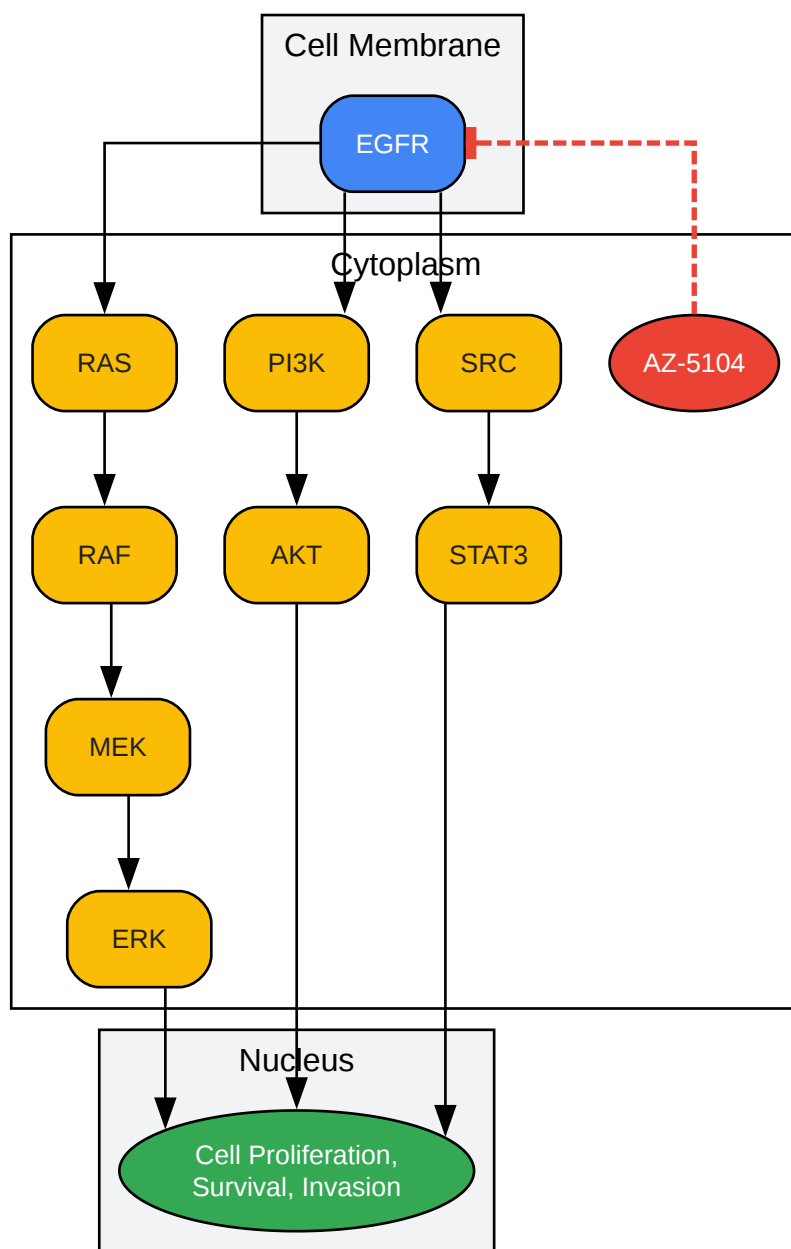
## Data Presentation

### Table 1: Summary of AZ-5104 Dosage in Xenograft Mouse Models

Xenograft Model	Tumor Type	Dosage	Administration Route	Observed Effects
NCI-H1975	Non-Small Cell Lung Cancer (NSCLC) with EGFR T790M mutation	0.1–25 mg/kg (for pEGFR reduction studies)	Oral	Reduction in phosphorylated EGFR (pEGFR) [3][5]
Patient-Derived Xenograft (PDX) - LXF2478	NSCLC with M766_A767insA SV mutation	25 mg/kg/day	Oral	Significant tumor growth inhibition[6]
Patient-Derived Xenograft (PDX) - LU0387	NSCLC with H773_V774insN PH mutation	50 mg/kg/day	Oral	Significant tumor growth inhibition[6]
C/L858R and C/L+T mice	Not Specified	5 mg/kg/day	Not Specified	Effective in shrinking tumors[1][2]

## Signaling Pathway

**AZ-5104** exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and invasion. The two major downstream pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Additionally, EGFR activation can lead to the activation of the SRC-STAT3 pathway, which is also implicated in tumor progression. **AZ-5104**'s inhibition of EGFR phosphorylation blocks these downstream signals.



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**Figure 1:** EGFR signaling pathway inhibited by **AZ-5104**.

## Experimental Protocols

### Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., NCI-H1975)
- 6-8 week old female immunodeficient mice (e.g., athymic nude or SCID mice)
- Sterile phosphate-buffered saline (PBS)
- Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
- Syringes and needles (27-30 gauge)
- Animal anesthesia (e.g., isoflurane or ketamine/xylazine)
- Clippers
- 70% ethanol

#### Procedure:

- **Cell Preparation:** Culture cancer cells to ~80% confluency. Harvest the cells using standard trypsinization methods and wash them with sterile PBS. Resuspend the cells in sterile PBS at a concentration of  $2 \times 10^7$  cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor establishment.
- **Animal Preparation:** Anesthetize the mouse using an approved anesthetic method. Shave a small area on the flank or back of the mouse where the injection will be performed.
- **Cell Implantation:** Wipe the injection site with 70% ethanol. Subcutaneously inject 100  $\mu$ L of the cell suspension (containing  $2 \times 10^6$  cells) into the prepared site.
- **Monitoring:** Monitor the mice regularly for tumor growth. Tumors should become palpable within 1-3 weeks. Once tumors are established, proceed with the treatment protocol.

## Protocol 2: AZ-5104 Administration and Tumor Measurement

This protocol details the administration of **AZ-5104** and the monitoring of tumor growth.

Materials:

- **AZ-5104**
- Vehicle for oral administration (e.g., 1% Polysorbate 80 in water)[3]
- Oral gavage needles
- Calipers
- Animal scale

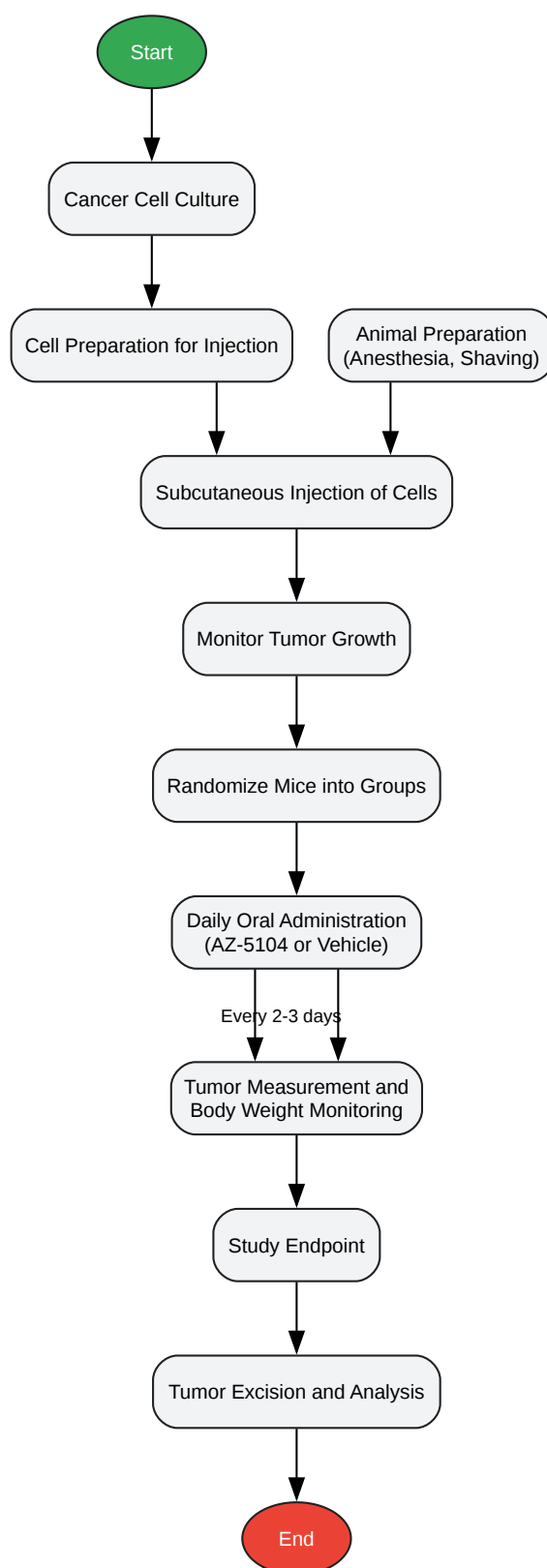
Procedure:

- **Drug Preparation:** Prepare a stock solution of **AZ-5104** in a suitable solvent. On the day of administration, dilute the stock solution to the desired final concentration with the vehicle.
- **Animal Grouping:** Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **AZ-5104** orally via gavage at the desired dosage (e.g., 5, 25, or 50 mg/kg) once daily. The control group should receive the vehicle only.
- **Tumor Measurement:** Measure the tumor dimensions (length and width) using calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm<sup>3</sup>) = (Length x Width<sup>2</sup>) / 2.
- **Body Weight Monitoring:** Monitor the body weight of the mice regularly as an indicator of toxicity.
- **Endpoint:** Continue the treatment for the duration specified in the study design or until the tumors in the control group reach a predetermined endpoint size. At the end of the study,

euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

## Experimental Workflow

The following diagram illustrates a typical workflow for a xenograft study using **AZ-5104**.



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**Figure 2:** Experimental workflow for an **AZ-5104** xenograft study.

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